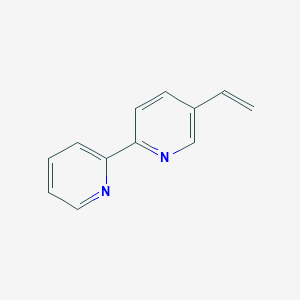

5-Vinyl-2,2'-bipyridine

Description

Contextual Significance of Bipyridine Ligands in Coordination Chemistry

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely utilized ligands in coordination chemistry. nih.gov Their prominence stems from their ability to act as bidentate chelating agents, binding to a single metal ion through their two nitrogen atoms. wisdomlib.org This chelation results in the formation of stable, five-membered rings with the metal center, a phenomenon that enhances the stability of the resulting coordination complex compared to complexes with monodentate ligands like pyridine (B92270). nih.govfiveable.me

The key attributes of bipyridine ligands include:

High Stability: Bipyridine ligands are known for their robust redox stability. researchgate.net

Ease of Functionalization: The bipyridine scaffold can be readily modified with various functional groups, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

Influence on Electronic and Photophysical Properties: The incorporation of bipyridine ligands into a coordination complex significantly impacts its electronic energy levels and absorption spectra. fiveable.me This has led to their extensive use in applications such as dye-sensitized solar cells and luminescent materials. fiveable.meresearchgate.net

Catalytic Activity: Bipyridine-metal complexes are crucial in homogeneous catalysis, facilitating a wide range of reactions, including carbon-carbon coupling and water oxidation. fiveable.meresearchgate.net

The interaction between the bipyridine ligand and a metal center can alter the ligand field, leading to enhanced catalytic activity or modified photophysical behavior, which is critical for light-harvesting systems and electrochemistry. fiveable.me

Distinctive Role of Vinyl Functionalization at the 5-Position of 2,2'-Bipyridine

The introduction of a vinyl (-CH=CH2) group at the 5-position of the 2,2'-bipyridine ring system imparts a crucial reactive handle, setting it apart from its parent compound. This vinyl group allows the bipyridine unit to act as a monomer in various polymerization reactions. nih.govupatras.gr This capability enables the incorporation of the metal-binding properties of the bipyridine ligand into polymer chains, either as part of the main chain or as a side group. upatras.gr

The primary advantages of this vinyl functionalization are:

Polymerizability: The vinyl group can undergo polymerization through techniques like atom transfer radical polymerization (ATRP) and electropolymerization. nih.govupatras.gr This leads to the formation of metallopolymers with high molecular weights and controlled architectures.

Post-Polymerization Modification: The bipyridine units within the polymer can be subsequently complexed with various metal ions, allowing for the creation of a wide array of functional materials from a single polymer backbone. upatras.gr

Material Properties: The resulting polymers combine the desirable properties of the metal complex (e.g., catalytic activity, luminescence) with the processability and mechanical strength of polymers. upatras.gr

Overview of Key Research Areas for 5-Vinyl-2,2'-bipyridine Systems

The unique dual functionality of this compound has led to its application in several key areas of research:

Catalysis: Polymers and materials incorporating this compound-metal complexes are explored as recyclable catalysts. wikipedia.orgmdpi.com The immobilization of the catalytic metal center onto a polymer support facilitates easy separation of the catalyst from the reaction products.

Materials Science: The ability to form thin, electroactive polymer films through the electropolymerization of vinyl-bipyridine metal complexes is of significant interest for creating modified electrodes, sensors, and electrochromic devices. nih.gov These materials can also be used in the development of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

Supramolecular Chemistry: this compound is a building block for creating complex supramolecular assemblies and metallo-supramolecular structures. nih.govwikipedia.org

Electron and Energy Transfer Studies: The well-defined optical and electrochemical properties of its metal complexes make them excellent models for fundamental studies of electron and energy transfer processes, which are crucial for developing technologies like solar cells and artificial photosynthesis. wikipedia.org

The synthesis of polymers from this compound and its metal complexes allows for the creation of novel hybrid materials that merge the catalytic and optoelectronic properties of metal ions with the processability of polymers. upatras.gr

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-ethenyl-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C12H10N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h2-9H,1H2 |

InChI Key |

YTSBSUDEBKYMDC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Vinyl 2,2 Bipyridine and Analogous Vinyl Substituted Bipyridines

Strategies for Direct Vinyl Group Introduction

The direct introduction of a vinyl group onto a pre-formed bipyridine scaffold represents an atom-economical approach. Methodologies in this category primarily involve the catalytic dehydrogenation of an ethyl-substituted precursor.

The vapor-phase dehydrogenation of ethyl-substituted pyridines is a known industrial process for producing vinylpyridines. For instance, 2-methyl-5-vinylpyridine (B86018) can be produced by the catalytic dehydrogenation of 2-methyl-5-ethylpyridine at high temperatures (around 700°C) over catalysts like silica (B1680970) brick, ceric oxide, or tungstic oxide. google.comacs.org This principle can be extended to the synthesis of vinyl-bipyridines from their corresponding ethyl-bipyridine precursors. The reaction involves passing the vapor of the ethyl-substituted compound, often mixed with an inert gas like carbon dioxide or nitrogen, through a heated reactor containing the catalyst. google.com Another approach is the oxidative dehydrogenation using catalysts such as vanadium pentoxide (V₂O₅) on magnesium oxide (MgO), although this can sometimes lead to lower selectivity. hrkpharmaceutical.com

While direct C-H vinylation of heterocycles is an active area of research, often employing photoredox catalysis, specific examples for the direct C-H vinylation of 2,2'-bipyridine (B1663995) to yield the 5-vinyl derivative are not as commonly reported as cross-coupling methods. acs.org However, the fundamental concept of dehydrogenation provides a viable, albeit high-energy, pathway.

Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Functionalization

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing 5-vinyl-2,2'-bipyridine. These reactions involve coupling a halogenated bipyridine precursor, typically 5-bromo-2,2'-bipyridine (B93308), with a vinyl-containing organometallic reagent.

Stille Coupling Protocols for Bromo-bipyridine Precursors

The Stille coupling reaction provides an effective route for forming carbon-carbon bonds between an organotin compound and an organic halide. For the synthesis of vinyl-bipyridines, this typically involves the reaction of 5-bromo-2,2'-bipyridine with a vinylstannane reagent, such as vinyltributyltin, in the presence of a palladium catalyst.

The precursor, 5-bromo-2,2'-bipyridine, is itself often synthesized via a Stille coupling between 2,5-dibromopyridine (B19318) and a 2-stannylpyridine, such as 2-trimethylstannylpyridine or 2-(tributylstannyl)pyridine. acs.orgresearchgate.net This highlights the utility of the Stille reaction in building up the substituted bipyridine framework, which can then be further functionalized. nih.gov The stepwise functionalization of precursors like 5,5'-dibromo-2,2'-bipyridine (B102527) using Stille couplings allows for the controlled synthesis of asymmetrically substituted bipyridines. nih.gov

Table 1: Representative Stille Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2,5-dibromopyridine | 2-trimethylstannylpyridine | Pd(PPh₃)₄ | Toluene | Reflux | 5-Bromo-2,2'-bipyridine | 70-90% | acs.orgresearchgate.net |

| 5-Bromo-2,2'-bipyridine | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | Reflux | This compound | Moderate to Good | General Protocol |

Suzuki-Miyaura Cross-Coupling Methods

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing vinyl-substituted bipyridines due to the stability and low toxicity of the boronic acid or boronate ester reagents. researchgate.net The reaction of a bromo-bipyridine with a vinylboron reagent, such as potassium vinyltrifluoroborate, offers a practical and high-yielding route. researchgate.netdtu.dk

This method has been successfully applied to synthesize various vinyl-substituted polypyridyl ligands, including 5,5'-divinyl-2,2'-bipyridine (B3307227) and 4,4'-divinyl-2,2'-bipyridine, from their corresponding dibromo-precursors. researchgate.net The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, with a phosphine (B1218219) ligand like triphenylphosphine (B44618), in the presence of a base like cesium carbonate. dtu.dk

Table 2: Suzuki-Miyaura Coupling for Vinyl-Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 4,4′-dibromo-2,2′-bipyridine | Potassium vinyltrifluoroborate | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene/Water | 100°C, 24h | 4,4′-divinyl-2,2′-bipyridine | 78% | dtu.dk |

| 5,5'-dibromo-2,2'-bipyridine | Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | 80°C, 12h | 5,5'-divinyl-2,2'-bipyridine | 82% | researchgate.net |

Negishi Cross-Coupling Strategies

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for constructing bipyridine derivatives. researchgate.net This method is valued for its high functional group tolerance and reactivity. researchgate.net The synthesis of vinyl-bipyridines via this route would involve reacting a halogenated bipyridine, like 5-bromo-2,2'-bipyridine, with a vinylzinc halide.

The general applicability of Negishi coupling for creating unsymmetrically substituted 2,2'-bipyridines has been well-established. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. For instance, the coupling of 2-bromopyridine (B144113) with an organozinc reagent using a tetrakis(triphenylphosphine)palladium(0) catalyst is a classic example. While specific documented examples for the synthesis of this compound are less common than for Suzuki or Stille couplings, the methodology remains a highly viable and potent strategy.

Wittig-Horner Reaction Pathways for Vinyl-Bipyridine Synthesis

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification provide a classic and reliable method for olefin synthesis from carbonyl compounds. This pathway can be applied to the synthesis of vinyl-bipyridines by reacting a bipyridine-carbaldehyde with a phosphorus ylide.

A specific example is the synthesis of 3-methyl-6-vinyl-2,2'-bipyridine. prepchem.com This was achieved by reacting the corresponding phosphonium (B103445) salt, [3-methyl-2,2'-bipyridin-6-yl-(methylene)]-triphenylphosphonium bromide, with formaldehyde (B43269) in a two-phase system (dichloromethane/water) using sodium hydroxide (B78521) as the base. prepchem.com This reaction proceeds via the formation of the phosphorus ylide, which then reacts with the aldehyde to form the vinyl group and triphenylphosphine oxide. prepchem.com This route is particularly useful when the corresponding bipyridine aldehyde is readily accessible.

Table 3: Wittig Reaction for Vinyl-Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| [3-methyl-2,2'-bipyridin-6-yl-(methylene)]-triphenylphosphonium bromide | Formaldehyde (35% aq. solution) | NaOH | Dichloromethane (B109758) / Water | 3-methyl-6-vinyl-2,2'-bipyridine | 71% | prepchem.com |

Homo-Coupling and Dehydration Routes

Alternative strategies for constructing vinyl-bipyridines include homo-coupling reactions to form the bipyridine core, followed by functional group manipulation, and dehydration reactions to generate the vinyl moiety.

Homo-coupling of pyridine (B92270) derivatives, often using nickel or palladium catalysts, is a primary method for synthesizing symmetrical bipyridines. researchgate.nethhu.de For example, 2-chloropyridine (B119429) derivatives can be coupled using a catalyst system of NiCl₂, triphenylphosphine (PPh₃), and zinc powder in DMF to form symmetrical 2,2'-bipyridines. hhu.de This approach is foundational for creating the bipyridine structure itself, which can then be subjected to further reactions to install the vinyl group.

Dehydration represents a more direct route to the vinyl group from an alcohol precursor. This typically involves the acid-catalyzed or base-mediated elimination of water from a 1-hydroxyethyl-bipyridine derivative. For example, the synthesis of 4,4′-divinyl-2,2′-bipyridine has been reported from 4,4′-dimethyl-2,2′-bipyridine through a multi-step sequence that involves conversion to the dialdehyde, which implies subsequent olefination steps that could include reduction to a diol followed by dehydration. researchgate.net Another related method is the decarboxylation of a pyridyl acrylic acid, which upon heating with copper powder, can yield a vinyl pyridine. hrkpharmaceutical.com This demonstrates that elimination reactions are a viable, though less common, strategy for generating the vinyl group on a pre-existing pyridine or bipyridine ring.

Considerations for Scalability and Synthetic Efficiency

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on several crucial factors, including the cost and availability of starting materials, the efficiency and safety of the reactions, and the ease of purification. For this compound and its analogs, the scalability of their synthesis is intrinsically linked to the production of key intermediates, most notably halogenated bipyridines, and the subsequent efficiency of the vinyl group installation.

Firstly, the synthesis of intermediates like 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine can be conducted efficiently on a multigram scale using inexpensive starting materials. nih.govspringernature.com A described procedure for 5,5'-dibromo-2,2'-bipyridine, which is a versatile precursor, is noted to be reliably scalable, allowing for the production of tens of grams. nih.govspringernature.comresearchgate.net This process involves the preparation of 2,2'-bipyridine dihydrobromide, followed by its reaction with bromine in a steel bomb reaction vessel, a procedure that takes several days to complete. nih.govspringernature.comresearchgate.net

The Stille coupling reaction has been demonstrated as a reliable method for the synthesis of bipyridine derivatives, sometimes being the only effective option for larger-scale syntheses. harvard.edu It involves the reaction of an organotin compound (in this case, a vinylstannane) with the bromobipyridine in the presence of a palladium catalyst. mdpi.com However, a major drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which poses significant challenges for waste disposal and product purification in an industrial setting. harvard.edumdpi.com Minimizing residual tin in the final product often requires additional purification steps, such as slurrying the product in a solvent like methyl tert-butyl ether (MTBE) followed by recrystallization. harvard.edu

The Suzuki-Miyaura cross-coupling reaction presents a more attractive alternative from an environmental and safety perspective, as it utilizes less toxic organoboron reagents. mdpi.com However, the synthesis of 2,2'-bipyridines via Suzuki coupling has historically been challenging due to the instability of 2-pyridylboron compounds. mdpi.comresearchgate.net This instability can lead to low catalytic efficiency as the bipyridine product can coordinate with the palladium catalyst, thereby deactivating it. mdpi.com

To overcome these challenges, significant research has focused on developing more stable 2-pyridylboron reagents and more efficient catalytic systems. For instance, the use of stabilized 2-pyridylboronic acid esters has proven effective for the synthesis of functionalized 2,2'-bipyridines. researchgate.netresearchgate.net A particularly relevant and practical method for synthesizing vinyl-substituted polypyridines, including 5,5'-divinyl-2,2'-bipyridine, is the Suzuki-Miyaura coupling of bromopolypyridines with potassium vinyltrifluoroborate. nih.gov This method is noted for its simplicity and ability to produce the desired products in moderate to good yields. nih.gov

The choice of catalyst and reaction conditions is also critical for scalability. While palladium catalysts like Pd(PPh₃)₄ are commonly used, high catalyst loadings may be required, which increases costs. mdpi.com The development of more active catalysts, such as those based on cyclopalladated ferrocenylimine or those using specific ligands like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp), aims to improve reaction efficiency and reduce catalyst loading. mdpi.compreprints.org Nickel-catalyzed reductive couplings have also been explored as a facile, ligand-free method for producing 2,2'-bipyridines, offering a potentially more cost-effective approach. preprints.org

The following table provides a comparative overview of the Stille and Suzuki-Miyaura coupling reactions for the synthesis of vinyl-substituted bipyridines in the context of scalability and efficiency.

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

| Vinyl Source | Organotin reagents (e.g., vinyltributylstannane) | Organoboron reagents (e.g., potassium vinyltrifluoroborate, vinylboronic acids/esters) |

| Toxicity | High (toxic organotin reagents and byproducts) harvard.edumdpi.com | Low (boronic acids and their derivatives are generally less toxic) mdpi.com |

| Yields | Generally good to high | Can be variable; dependent on stability of boron reagent and catalyst efficiency mdpi.com |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) mdpi.com | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dcpp)); Nickel-based systems also explored mdpi.compreprints.org |

| Scalability | Proven to be scalable, but with significant purification challenges harvard.edu | Increasingly scalable with the development of stable boron reagents and efficient catalysts researchgate.netnih.gov |

| Purification | Difficult; requires removal of toxic tin residues harvard.edu | Generally easier than Stille coupling |

| Key Challenge | Toxicity and waste management harvard.edumdpi.com | Instability of 2-pyridylboron reagents and catalyst deactivation mdpi.comresearchgate.net |

Coordination Chemistry of 5 Vinyl 2,2 Bipyridine Metal Complexes

Fundamental Principles of Bidentate N-Donor Ligand Coordination

5-Vinyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), one of the most widely used ligands in coordination chemistry. nih.gov As a bidentate N-donor ligand, it possesses two nitrogen atoms positioned to bind to a single central metal atom. unacademy.comlibretexts.orglibretexts.org This mode of binding is known as chelation, where the ligand acts like a claw, forming a stable five-membered ring with the metal ion. wikipedia.orgpurdue.edu This phenomenon, termed the "chelate effect," results in complexes that are significantly more stable than those formed with an equivalent number of comparable monodentate ligands, such as pyridine (B92270). nih.gov

The two pyridine rings in the 2,2'-bipyridine framework are coplanar, which facilitates electron delocalization across the molecule. wikipedia.orgdbpedia.org This delocalization is a key feature that gives rise to the distinctive redox and optical properties of its metal complexes. wikipedia.orgdbpedia.org The nitrogen atoms act as electron-pair donors (Lewis bases), coordinating to the empty orbitals of a transition metal, which acts as an electron-pair acceptor (Lewis acid). unacademy.comalfachemic.com The resulting coordination compounds exhibit a range of geometries, with octahedral structures being common for complexes with three bipyridine ligands, such as in [M(bipy)3]n+. wikipedia.org These tris-bipy complexes are often electroactive and absorb intensely in the visible spectrum due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

**3.2. Complexation with Diverse Transition Metals

The this compound ligand, often abbreviated as vbpy, retains the fundamental coordinating properties of 2,2'-bipyridine while introducing a vinyl group that can be used for further reactions, such as polymerization.

Ruthenium(II) polypyridine complexes are among the most extensively studied due to their unique photophysical and electrochemical properties. utexas.edu The vinyl group on the this compound ligand allows for the electropolymerization of its ruthenium complexes, creating modified electrodes with thin, stable, and electroactive polymer films. acs.org Both homoleptic, such as [Ru(vbpy)3]2+, and heteroleptic complexes, like [Ru(bpy)2(vbpy)]2+, have been synthesized. acs.org

These complexes display strong absorption in the visible region, which is characteristic of an MLCT transition. uark.edu The vinyl substituent provides a site for polymerization without significantly altering the fundamental photophysical properties inherited from the parent [Ru(bpy)3]2+ complex. acs.orgresearchgate.net This allows for the creation of materials that combine the desirable light-emitting and redox properties of ruthenium polypyridyl complexes with the processability of polymers. researchgate.netdigitellinc.comacs.org The ability to form polymeric films is particularly useful for applications in sensors and electrocatalysis. acs.org

Table 1: Photophysical and Electrochemical Properties of Selected Ruthenium(II) Bipyridine Complexes

| Complex | Absorption λmax (nm) (MLCT) | Emission λmax (nm) | Ru(III/II) Redox Potential (V vs. Ag/AgCl) |

|---|---|---|---|

| [Ru(bpy)3]2+ | ~450 | ~615 | ~1.28 |

| [Ru(bpy)2(mbpy-L)]2+ | Similar to [Ru(bpy)3]2+ | Red-shifted from [Ru(bpy)3]2+ | ~1.28 |

Note: Data is generalized from typical values found in the literature. uark.edunih.gov mbpy-L refers to a substituted bipyridine ligand.

While the coordination chemistry of 2,2'-bipyridine with palladium(II) and copper(I) is well-established, specific studies focusing solely on the this compound ligand are less common in the provided literature. Generally, Pd(II) forms square planar complexes with bipyridine ligands. Copper(I) complexes with N-donor ligands are noted for their luminescent properties. alfachemic.com The presence of the vinyl group on the bipyridine ligand offers the potential for creating palladium- or copper-containing polymers or for use in catalytic systems where the vinyl group can participate in or influence the reaction.

Iron(II) readily forms octahedral complexes with three 2,2'-bipyridine ligands, [Fe(bpy)3]2+. wikipedia.org The ligand field strength of bipyridine is such that the complex is near the boundary between high-spin (HS) and low-spin (LS) states. nih.gov This proximity allows for a phenomenon known as spin crossover (SCO), where the complex can be switched between the two spin states by external stimuli like temperature or light. mtak.hunih.govresearchgate.net

The electronic structure of these complexes is heavily influenced by the delocalized π-system of the bipyridine ligands. nih.gov In the case of [Fe(II)(2,2'-bipyridine)(mes)2], magnetic measurements confirm a high-spin iron(II) center. scispace.com Upon reduction to the anionic complex, intramolecular antiferromagnetic coupling is observed between the iron(II) ion and an electron residing in a π* orbital of the bipyridine ligand. scispace.com This demonstrates the critical role of the ligand's π-system in delocalizing electron density and mediating the magnetic properties of the complex. nih.gov Quantum dynamics studies on [Fe(bpy)3]2+ have shown that bipyridine stretching vibrations are crucial for facilitating the transfer from the initial MLCT states to the metal-centered triplet states, which are responsible for the transition to the high-spin state. chemrxiv.org

Table 2: Spin State Properties of Iron(II) Complexes

| Property | Value/Observation |

|---|---|

| [Fe(bpy)3]2+ Ground State | Low-Spin (LS) |

| Spin Crossover (SCO) | Can be induced by light or temperature |

| Fe-N bond length change (LS → HS) | Increases |

| Key transition for SCO | Metal-to-Ligand Charge Transfer (MLCT) |

Information synthesized from multiple sources. nih.govchemrxiv.org

Vanadium, in its +4 oxidation state, frequently exists as the oxidovanadium(IV) or vanadyl ion (VO2+). This cation forms stable complexes with 2,2'-bipyridine and its derivatives. Syntheses involving VCl3 or VBr3 with 2,2'-bipyridine under solventothermal conditions yield polymeric complexes with the general formula [VO(bpy)X2]n, where X is Cl or Br. mdpi.comresearchgate.net In these structures, the vanadium atom typically exhibits a distorted octahedral coordination environment. mdpi.com The {VOX2(bpy)} units form infinite chains through V=O···V interactions. mdpi.com These materials have been investigated for their catalytic activity in the oxidation of alkanes and alcohols. mdpi.comresearchgate.net

Iridium(III) and Rhenium(I) polypyridyl complexes are renowned for their exceptional photostability and luminescent properties, making them valuable as biological probes and photocatalysts. researchgate.net Rhenium(I) tricarbonyl complexes with diimine ligands like this compound are particularly significant. chimia.ch These complexes are explored for applications in the photocatalytic reduction of CO2 to CO. researchgate.net The vinyl group can be used to tether these catalytic centers to other molecules or surfaces. Similarly, cyclometalated iridium(III) complexes incorporating bipyridine ligands are potent photosensitizers with long-lived excited states, high quantum efficiency, and robust electrochemical stability. researchgate.net

Table 3: Applications of Iridium and Rhenium Bipyridine Complexes

| Metal | Complex Type | Key Property | Application |

|---|---|---|---|

| Rhenium(I) | fac-Re(diimine)(CO)3X | Luminescence, Photocatalysis | CO2 Reduction, PhotoCORMs |

| Iridium(III) | Cyclometalated [Ir(C^N)2(N^N)]+ | Strong Phosphorescence, Photostability | OLEDs, Bioimaging, Photoredox Catalysis |

Information synthesized from multiple sources. researchgate.netchimia.chresearchgate.net

Complexation with Diverse Transition Metals

Osmium(II) Complexes

Osmium(II) complexes incorporating bipyridine-type ligands are of significant interest due to their rich photophysical and electrochemical properties. The vinyl group on the this compound (5-v-bpy) ligand provides a reactive site for polymerization, allowing for the creation of metallopolymers with potential applications in materials science and sensor technology.

The synthesis of Osmium(II) complexes with vinyl-substituted bipyridines typically involves the reaction of an osmium precursor, such as Os(bpy)₂Cl₂, with the desired vinyl-bipyridine ligand. For instance, complexes like [Os(vbpy)₃]²⁺ (where vbpy is 4-methyl-4'-vinyl-2,2'-bipyridine, a related isomer) can be prepared and subsequently electropolymerized to form stable, transparent films on conductive surfaces. acs.org These polymeric films retain the characteristic metal-to-ligand charge transfer (MLCT) properties of the parent monomeric complexes. acs.org

The electrochemical properties of these complexes are a key area of study. Cyclic voltammetry is used to investigate the Os(II)/Os(III) redox couple. The potential of this redox couple is influenced by the electronic nature of the ligands. nih.gov For a typical tris(2,2'-bipyridine)osmium(II) complex, the Os(II)/Os(III) oxidation potential provides insight into the electron density at the metal center. nih.gov The vinyl group, being weakly electron-donating or participating in extended conjugation, can subtly modulate these redox potentials.

Table 1: Electrochemical Data for Tris(2,2'-bipyridine)osmium(II) bis(tetrafluoroborate) This table presents data for the parent Os(bpy)₃²⁺ complex to illustrate typical electrochemical values. The vinyl substituent on 5-v-bpy would cause slight shifts in these potentials.

| Scan Rate (V/s) | Epa (V) | Epc (V) | ΔEp (V) |

| 0.05 | 0.899 | 0.835 | 0.064 |

| 0.10 | 0.900 | 0.835 | 0.065 |

| 0.20 | 0.901 | 0.834 | 0.067 |

| 0.50 | 0.904 | 0.832 | 0.072 |

| 1.00 | 0.908 | 0.829 | 0.079 |

| 2.00 | 0.913 | 0.824 | 0.089 |

| 5.00 | 0.925 | 0.814 | 0.111 |

| 10.00 | 0.941 | 0.801 | 0.140 |

Data sourced from cyclic voltammetry measurements in acetonitrile (B52724) vs. FcH/FcH⁺. nih.gov Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak separation.

The photophysical properties of Os(II) vinyl-bipyridine complexes are also significantly modified upon incorporation into a polymer matrix, as seen in studies of related isomers electropolymerized within sol-gel films. acs.org

Control of Diastereoselectivity in Complex Formation

When an unsymmetrical ligand like this compound coordinates to a metal center to form an octahedral complex, such as [M(5-v-bpy)₃]ⁿ⁺, diastereomers can be formed. Controlling the stereochemical outcome of such reactions is a fundamental challenge in coordination chemistry.

The diastereoselectivity of complex formation is highly dependent on the nature and position of substituents on the bipyridine ring. Studies on related unsymmetrical bipyridine ligands have shown that both steric and electronic factors play a crucial role. For example, the coordination of bipyridine ligands bearing a chiral substituent can proceed with high diastereoselectivity. rsc.org The position of the substituent (e.g., at the 4-, 5-, or 6-position) can dictate the preferred stereoisomer. rsc.org

In the case of ruthenium complexes with asymmetric bipyridine analogues, it has been demonstrated that the formation of desired isomers can be controlled by the specific order in which the ligands are introduced during synthesis. mdpi.comnih.gov This kinetic control allows for the selective preparation of one diastereomer over another. Furthermore, once formed, some isomers can undergo thermal or photoisomerization, providing another pathway to control the stereochemical composition. mdpi.comnih.gov While specific studies on the diastereoselectivity of this compound are not detailed in the provided search results, these general principles governing substituted bipyridines are directly applicable.

Influence of Substituents on Coordination Properties and Electronic Structure

The vinyl substituent at the 5-position of the 2,2'-bipyridine ring significantly influences the electronic structure and coordination properties of the resulting metal complexes. Substituents on bipyridine ligands are known to tune the properties of the complex by altering the electron density on the metal center. frontiersin.org

Substituents can be broadly classified as electron-donating or electron-withdrawing.

Electron-donating groups increase the electron density on the bipyridine ligand and, by extension, the coordinated metal center. This generally makes the metal center easier to oxidize (a less positive reduction potential) and can affect the energy of MLCT bands. frontiersin.org

Electron-withdrawing groups decrease the electron density on the metal center, making it more difficult to oxidize (a more positive reduction potential). frontiersin.org

The vinyl group (-CH=CH₂) is generally considered to be weakly electron-donating or can act as a π-acceptor, participating in the delocalized π-system of the bipyridine ligand. Its electronic effect is more subtle than strong activating or deactivating groups. However, its primary influence is providing a site for polymerization or further functionalization. Studies on various substituted bipyridine complexes have systematically shown that modifying the ligand's electronic properties provides a powerful tool for tuning the reactivity of the metal center, for example, in catalytic applications like CO₂ reduction. frontiersin.org The ability of the bipyridine ligand to act as an "electron pool" by delocalizing electronic density in its π orbitals is a key feature that is modulated by substituents. mdpi.comfrontiersin.org

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction Analysis)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes containing this compound. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. acs.orgnih.gov

For octahedral complexes like [M(bpy)₃]ⁿ⁺, X-ray analysis confirms the coordination of the three bidentate ligands around the central metal ion. wikipedia.org In complexes with substituted bipyridines, structural analysis can reveal subtle distortions from ideal octahedral geometry caused by steric or electronic effects of the substituents. nih.govresearchgate.net For example, steric clashes between bulky groups on adjacent ligands can cause the pyridyl rings to bow out of the coordination plane. wikipedia.org

The data obtained from X-ray diffraction, often referred to as bond metrics, can also be a diagnostic tool for determining the oxidation state of the bipyridine ligand itself, distinguishing between a neutral ligand, a radical anion (bpy⁻), or a dianion. acs.org

Table 2: Representative Bond Parameters for a Cycloplatinated(II) Complex with a Vinyl-Pyridine Ligand This table shows typical bond lengths and angles for a related platinum complex containing a 2-vinylpyridine (B74390) ligand, illustrating the type of data obtained from X-ray diffraction.

| Parameter | Value |

| Pt1-P1 | 2.306(2) Å |

| Pt1-N1 | 2.141(6) Å |

| Pt1-C11 (pyridyl C) | 2.013(8) Å |

| C11-Pt1-N1 | 78.8(3) ° |

| N1-Pt1-P1 | 104.34(18) ° |

Data from the crystal structure of [PtMe(Vpy)(PPhMe₂)] where Vpy is 2-vinylpyridine. mdpi.com These values are representative of the precision achieved in structural studies.

Analysis of the crystal packing can also reveal important non-covalent interactions, such as π-π stacking between the aromatic bipyridine rings or hydrogen bonding, which dictate the supramolecular architecture of the complex in the solid state. cmu.edu

Electrochemical Investigations of 5 Vinyl 2,2 Bipyridine Systems

Analysis of Redox Behavior in Ligands and Metal Complexes

The redox behavior of 5-Vinyl-2,2'-bipyridine and its metal complexes is characterized by a series of electron transfer processes that can be localized on the metal center, the bipyridine ligand, or delocalized across the entire molecule. The bipyridine ligand itself is redox-active and can accept electrons into its π* orbitals, a property that is retained and modulated in its 5-vinyl derivative.

In metal complexes, the redox activity is a combination of both the metal and the ligand. For instance, in ruthenium(II) complexes, the metal center can be oxidized from Ru(II) to Ru(III), while the bipyridine ligands can undergo successive one-electron reductions. mdpi.comiieta.org The vinyl substituent can influence these processes by altering the electron density on the bipyridine ring system. Iron complexes with bipyridine-diimine ligands, which are structurally related to this compound, have been shown to exhibit an extensive electron-transfer series, spanning up to five oxidation states. nih.govescholarship.org This highlights the ability of the bipyridine framework to act as an electron reservoir, a feature that is crucial for catalytic applications involving multi-electron transformations. nih.govescholarship.org

The redox potentials of these complexes are sensitive to the nature of the metal, the other ligands in the coordination sphere, and the solvent system. For example, the Ru(II)/Ru(III) redox potentials in polypyridyl complexes can be used to correlate the energy difference between the HOMO and LUMO orbitals with spectroscopic data. iieta.org

Ligand-Centered vs. Metal-Centered Redox Processes

A key aspect in the electrochemistry of this compound complexes is distinguishing between ligand-centered and metal-centered redox processes. This distinction is fundamental to understanding the electronic structure and reactivity of the complex.

Metal-Centered Redox Processes: These involve a change in the oxidation state of the central metal ion. For example, the reversible oxidation of Fe(II) to Fe(III) or Ru(II) to Ru(III) is a metal-centered process. nih.govrsc.org These are typically observed at positive potentials in cyclic voltammetry.

Ligand-Centered Redox Processes: These processes involve the addition or removal of electrons from the molecular orbitals of the ligand. The 2,2'-bipyridine (B1663995) ligand is known to have low-lying π* orbitals that can accommodate additional electrons. Therefore, reductions of bipyridine complexes are often ligand-centered, leading to the formation of radical anions (bpy•⁻) and even dianions (bpy²⁻). nih.gov In iron bipyridine-diimine complexes, multiple reductive waves are assigned to the consecutive one-electron reductions of the neutral ligand. nih.gov Spectroscopic techniques like EPR, in conjunction with electrochemical methods, can confirm the localization of the unpaired electron on the ligand in the reduced species. nih.gov

In many cases, there is significant metal-ligand orbital mixing, and the redox process may have a mixed metal-ligand character. However, in numerous polypyridyl complexes, the HOMO is predominantly metal-based, and the LUMO is predominantly ligand-based, leading to a clear distinction between metal-centered oxidation and ligand-centered reduction.

Effect of Complexation on Ligand Redox Potentials

The coordination of this compound to a metal center significantly alters its redox potentials. Upon complexation, the ligand's π* orbitals are stabilized through interaction with the metal d-orbitals. This stabilization makes the reduction of the coordinated ligand more difficult compared to the free ligand.

This effect is evident in the anodic shift of the ligand's reduction potential upon complexation. For example, in ferrocene-appended 2,2'-bipyridine ligands, the reduction potential of the ferrocenyl group was anodically shifted upon coordination to palladium(II) and copper(I) ions. researchgate.net This shift is a direct consequence of the metal ion's Lewis acidity, which withdraws electron density from the ligand, making it harder to reduce.

The magnitude of this shift depends on several factors:

The nature of the metal ion: A more Lewis-acidic metal ion will cause a larger anodic shift.

The nature of other ligands: The electronic properties of other ligands in the coordination sphere can influence the electron density at the metal center and, consequently, the redox potential of the this compound ligand.

Conversely, the redox potential of the metal center is also affected by the ligand. The strong σ-donating and π-accepting character of the bipyridine ligand stabilizes lower oxidation states of the metal. Substituents on the bipyridine ring can fine-tune these electronic properties. While substituent effects have a significant impact on tuning the reduction potentials, their effect on the ligand field strength may be less pronounced. nih.gov

Electrochemical Properties in Dye-Sensitized Solar Cells (DSSCs)

In the context of Dye-Sensitized Solar Cells (DSSCs), the electrochemical properties of the sensitizer (B1316253) and the redox mediator are paramount for efficient device performance. While this compound itself is not typically the primary sensitizer, it is a common ligand in ruthenium and other transition metal complexes used as dyes. The vinyl group allows for the polymerization of these complexes to form stable films on electrode surfaces.

The relevant electrochemical properties include:

Ground State Oxidation Potential (GSOP): The GSOP of the dye must be more positive than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye. scispace.com

Excited State Oxidation Potential (ESOP): The ESOP must be more negative than the conduction band edge of the semiconductor (e.g., TiO₂) to provide a sufficient driving force for electron injection.

Bipyridine complexes, in general, have been extensively studied in DSSCs. northwestern.edu The redox potential of copper bipyridine complexes used as redox mediators is a critical parameter. For efficient dye regeneration, the redox potential of the mediator should be more positive than the HOMO level of the dye. scispace.com The introduction of substituents on the bipyridine ligand can modulate these redox potentials to optimize the performance of the DSSC. The use of 2,2'-bipyridine as an electrolyte additive has also been shown to improve the thermal stability of the N719 ruthenium dye compared to the commonly used 4-tert-butylpyridine. ruc.dk The electrochemical stability of the entire system, including the dye and the redox shuttle, is crucial for the long-term performance of the solar cell. rsc.org

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of this compound and its complexes. A typical CV experiment reveals the potentials at which redox events occur and provides information about the reversibility and kinetics of the electron transfer processes.

For a ruthenium complex with a vinyl-bipyridyl ligand, a CV in acetonitrile (B52724) might show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple at a positive potential. rsc.org At negative potentials, a series of reversible or quasi-reversible reduction waves are typically observed, corresponding to the stepwise reduction of the bipyridine ligands. iieta.orgrsc.org The vinyl group itself can also be electrochemically active, and its reduction can lead to electropolymerization, forming a polymer film on the electrode surface. rsc.orgresearchgate.netccsenet.org This process is often observed as a gradual increase in the peak currents upon repeated cycling of the potential. researchgate.netccsenet.org

The table below summarizes typical electrochemical data obtained from cyclic voltammetry for related bipyridine complexes.

| Complex Type | Redox Couple | Potential (V vs. ref) | Characteristics |

| Ruthenium(II) tris(bipyridine) | Ru(III)/Ru(II) | ~ +1.2 to +1.6 | Reversible, metal-centered oxidation. rsc.org |

| Ruthenium(II) tris(bipyridine) | bpy/bpy•⁻ | ~ -1.3 to -1.5 | Reversible, first ligand-centered reduction. rsc.org |

| Iron(II) bipyridine-diimine | Fe(III)/Fe(II) | ~ +0.8 | Quasi-reversible, metal-centered oxidation. nih.gov |

| Iron(II) bipyridine-diimine | [BDI]⁰/[BDI]•⁻ | ~ -1.17 | Reversible, first ligand-centered reduction. escholarship.org |

Chronoamperometry is another electrochemical technique that can be used to study these systems. It involves stepping the potential to a value where a redox reaction occurs and monitoring the current as a function of time. This technique can be used to determine diffusion coefficients and to study the kinetics of coupled chemical reactions. In the context of electropolymerization of vinyl-bipyridine complexes, chronoamperometry can be used to monitor the growth of the polymer film.

Electrochemical Stability of Complexes and Modified Surfaces

The electrochemical stability of this compound complexes and the surfaces modified with them is crucial for their practical applications. For applications in catalysis or sensing, the complex must be stable over many redox cycles. For DSSCs, the long-term stability of the dye and the electrolyte is a major concern.

The stability of these complexes is influenced by the nature of the metal, the ligand, and the solvent. For example, the [Ru(bpy)₃]²⁺ complex is known for its remarkable kinetic stability. nih.gov However, the introduction of a vinyl group could potentially introduce new degradation pathways, especially at extreme potentials.

Surfaces modified with electropolymerized films of vinyl-bipyridine complexes generally show good stability. researchgate.netccsenet.org The polymer film adheres strongly to the electrode surface and can be cycled between different oxidation states repeatedly without significant degradation. The electrochemical and physical properties of these films, such as their permeability to ions and solvent, can be controlled by the electropolymerization conditions. The stability of these modified surfaces is a key factor in the development of robust chemical sensors and electrocatalytic systems.

Photophysical Phenomena in 5 Vinyl 2,2 Bipyridine Based Complexes

Luminescence and Electroluminescence Characteristics

Complexes based on 5-Vinyl-2,2'-bipyridine (5-Vbpy) and its derivatives often exhibit pronounced luminescence, a property that is highly sensitive to the coordinated metal center and the surrounding molecular environment. Ruthenium(II) and Platinum(II) complexes incorporating bipyridyl ligands are well-known for their luminescent properties. rsc.orgresearchgate.net For instance, the spectral characteristics of cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)-bis(2,2'-bipyridine)ruthenium(2+) complexes are reported to be similar to the parent tris(2,2'-bipyridine)ruthenium(2+) complex. researchgate.net

In the realm of electroluminescence, platinum(II) complexes have shown significant promise. For example, novel platinum(II) cyclometalated complexes have been developed as green phosphors, achieving high photoluminescence quantum efficiency yields of 71.5% and 79.2% in a dichloromethane (B109758) solution at room temperature. rsc.org Organic light-emitting diodes (OLEDs) fabricated with these complexes have demonstrated excellent performance, with one device exhibiting a low drive voltage of 3.3 V, a maximum current efficiency of 48.3 cd A⁻¹, and a maximum external quantum efficiency of 14.0%. rsc.org This high performance underscores the potential of bipyridine-based platinum complexes in electroluminescent applications. rsc.org

The luminescence of these complexes can also be modulated by external stimuli. For example, the intercalation of a platinum(II) complex with 5,5′-dimethyl-2,2′-bipyridine into DNA leads to an increase in both the intensity and the lifetime of its emission. rsc.org This sensitivity makes them suitable for use as fluorescent probes and sensors. nih.gov

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic absorption and emission properties of 5-Vbpy based complexes are central to their photophysical characterization. The UV-Vis absorption spectra are typically dominated by intense π–π* transitions within the ligands and metal-to-ligand charge transfer (MLCT) bands. nih.gov The MLCT bands are particularly important as they are often the lowest energy transitions and are responsible for the visible color and luminescence of many ruthenium(II), and other d⁶ metal complexes.

For example, mononuclear ruthenium complexes like [Ru(terpy)(bipy)(4,4′-bipy)]²⁺ exhibit absorption maxima (λmax) at 466 and 420 nm in acetonitrile (B52724). rsc.org Upon photoexcitation, these complexes can emit light, typically from the triplet MLCT excited state. The same complex shows an emission maximum (λem) at 625 nm in a frozen ethanol-methanol glass at 77 K. rsc.org

The emission can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Due to the presence of heavy metal atoms which promote intersystem crossing, phosphorescence is often the dominant emission process in these complexes at room temperature. Cycloplatinated(II) complexes containing vinylpyridine ligands, for instance, are known to be luminescent at room temperature, with emissions in the yellow-orange region. nih.gov The emission in such complexes is often localized on the cyclometalated ligand, indicating a significant contribution from a triplet intraligand charge transfer (³ILCT) state mixed with the ³MLCT state. nih.gov

The solvent environment can significantly affect the absorption and emission spectra. A series of 5-arylvinyl-substituted bipyridine ligands demonstrated emission colors spanning from purple to green/yellow depending on the aryl group and the solvent. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Processes and Transitions

Metal-to-Ligand Charge Transfer (MLCT) is a fundamental photophysical process in many transition metal complexes, including those with 5-Vbpy. nih.gov This process involves the photoinduced transfer of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The intense colors of complexes like [Fe(bipy)₃]²⁺ are attributed to these d–π (MLCT) absorption transitions. nih.gov

For an efficient MLCT transition to occur, the bipyridine ligand must possess a low-lying lowest unoccupied molecular orbital (LUMO) to accept an electron from the photo-excited metal center. nih.gov The energy of this MLCT state can be tuned by modifying the electronic properties of the bipyridine ligand or by changing the metal center. Ancillary ligands also play a crucial role in controlling the electron density at the metal center and, consequently, the degree of MLCT in the lowest energy transition. nih.govsemanticscholar.org

Following initial excitation to a singlet MLCT state (¹MLCT), ultrafast intersystem crossing (ISC) typically occurs, populating the corresponding triplet MLCT state (³MLCT). This ³MLCT state is often the emissive state and the key intermediate in photosensitization processes. The transient absorption spectrum of a [Fe(bpy)₂(CN)₂] complex shows a feature at 370 nm, which is a signature for the MLCT excited state, associated with the 2,2'-bipyridine (B1663995) radical anion. nih.gov

Excited-State Dynamics and Lifetimes

The fate of the excited state in 5-Vbpy complexes is governed by a complex interplay of radiative and non-radiative decay pathways. Following MLCT excitation, the complex can relax back to the ground state via luminescence (phosphorescence) or through non-radiative processes such as internal conversion and intersystem crossing. The efficiency and timescale of these processes determine the excited-state lifetime (τ).

Femtosecond transient absorption spectroscopy is a powerful tool to unravel these ultrafast dynamics. Studies on iron(II) bipyridyl complexes have shown that the MLCT excited state can be extremely short-lived, with a lifetime measured at 120 ± 30 fs for [Fe(bpy)₂(CN)₂]. nih.gov In this case, the MLCT state rapidly decays to a metal-centered (MC) excited state. nih.gov In contrast, for other complexes, the MLCT state can have a significantly longer lifetime, on the order of picoseconds or even nanoseconds. dtu.dknih.gov

For example, investigations into a novel ruthenium photosensitizer, [Ru(S–Sbpy)(bpy)₂]²⁺, identified the formation of a final, long-lived excited state within 80 fs, regardless of whether the initial excitation was directed at the parent bipyridine or a sulfur-decorated bipyridine ligand. nih.gov This points to an ultrafast interconversion into a single, unique excited-state species. nih.gov The lifetimes of 5-arylvinyl-substituted bipyridine ligands themselves are typically short, often less than 2 nanoseconds. nih.gov

Photosensitizer Applications and Photofunctional Systems

The unique photophysical properties of 5-Vbpy complexes, particularly their ability to absorb visible light and populate long-lived excited states, make them excellent candidates for photosensitizers. researchgate.net A photosensitizer is a molecule that, upon light absorption, can transfer its absorbed energy or an electron to another molecule.

Ruthenium(II) bipyridine complexes are archetypal photosensitizers. The vinyl group in 5-Vbpy allows for the straightforward incorporation of these photosensitizing units into larger systems, such as polymers or onto semiconductor surfaces. For instance, a cross-linked polymer complex of poly(4-vinyl-4'-methyl-2,2'-bipyridine)ruthenium has been studied as an immobilized photosensitizer. researchgate.net Such systems are investigated for applications in artificial photosynthesis and solar energy conversion, for example, in the photosensitized reduction of species like methyl viologen. researchgate.net

The ability to inject electrons from their ultra-short-lived excited states into the conduction band of semiconductors like TiO₂ is another key application. acs.org This process is fundamental to the operation of dye-sensitized solar cells (DSSCs). The vinyl group provides a convenient anchor point for attaching the photosensitizer to the semiconductor surface, facilitating efficient electron transfer.

Influence of Ligand Modification and Metal Center on Photophysical Properties

The photophysical properties of 5-Vbpy based complexes can be systematically tuned by modifying the structure of the bipyridine ligand or by changing the central metal ion. These modifications alter the energies of the metal d-orbitals and the ligand π and π* orbitals, thereby influencing the absorption, emission, and excited-state characteristics.

Ligand Modification: Attaching electron-donating or electron-withdrawing groups to the bipyridine framework can significantly alter the photophysical properties. For instance, replacing parent 2,2'-bipyridine ligands with 4,4'-dinitro-substituted ligands in binuclear ruthenium(II) complexes leads to a decrease in the luminescence yield and lifetime. ncl.ac.uk Conversely, introducing carboxylate ester groups increases the luminescence yield and lifetime. ncl.ac.uk These effects are indicative of the electronic coupling between the various MLCT excited states. ncl.ac.uk

Metal Center: The choice of the metal center has a profound impact on the photophysical properties. The heavy atom effect, which increases with the atomic number of the metal, enhances spin-orbit coupling. This promotes intersystem crossing from singlet to triplet states and makes phosphorescence more efficient. For example, platinum(II) complexes are often highly phosphorescent at room temperature due to strong spin-orbit coupling. nih.govsemanticscholar.org The metal also dictates the energy of the d-orbitals, directly affecting the energy of the MLCT transition and thus the color and emission properties of the complex.

The following table summarizes the photophysical data for selected bipyridine complexes discussed in the text.

| Compound/Complex | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Excited-State Lifetime (τ) | Quantum Yield (Φ) | Notes |

| [Ru(terpy)(bipy)(4,4′-bipy)]²⁺ in MeCN | 466, 420 | 625 (at 77 K) | - | - | Emission measured in a frozen EtOH–MeOH glass. rsc.org |

| [Fe(bpy)₂(CN)₂] | - | - | 120 ± 30 fs (MLCT state) | - | Ultrafast decay of the MLCT state to a metal-centered state. nih.gov |

| 5-Arylvinyl-substituted bipyridines | - | Varies (Purple to Green) | < 2 ns | > 0.2 | Properties are highly dependent on the specific aryl substituent and the solvent. nih.gov |

| Pt-tpip complex in CH₂Cl₂ | - | Green Emission | - | 0.715 | A platinum(II) cyclometalated complex with tetraphenylimidodiphosphinate as an ancillary ligand. rsc.org |

| Pt-ftpip complex in CH₂Cl₂ | - | Green Emission | - | 0.792 | A platinum(II) cyclometalated complex with tetra(4-fluorophenyl)imidodiphosphinate as an ancillary ligand, showing high quantum efficiency. rsc.org |

Polymerization and Polymeric Material Development from 5 Vinyl 2,2 Bipyridine

Reductive Electropolymerization of 5-Vinyl-2,2'-bipyridine and Its Metal Complexes

Reductive electropolymerization is an effective technique for creating thin polymer films on electrode surfaces from vinyl-substituted pyridyl and polypyridyl complexes. nih.govnih.gov The process is initiated by the electrochemical reduction of the vinyl-conjugated pyridyl ligands. nih.gov This reduction generates radical anions, which then initiate a chain-propagation reaction, leading to the formation of carbon-carbon bonds and the growth of a polymer film on the electrode. nih.gov

This method has been successfully applied to various transition-metal complexes incorporating vinyl-bipyridine ligands. For instance, ruthenium complexes such as [Ru(5,5′-dvbpy)(bpy)2]2+ (where 5,5′-dvbpy is 5,5′-divinyl-2,2′-bipyridine and bpy is 2,2′-bipyridine) can be deposited on electrode surfaces through this technique. acs.org The polymerization is not universal to all related structures; for example, the complex [Ru(4,4′-dvbpy)(bpy)2]2+ does not polymerize under similar conditions, highlighting the importance of the vinyl group's position. acs.org Other metal complexes, including those with iridium like [Ir(5,5′-dvbpy)(ppy)2]+, have also been polymerized, although the resulting films may exhibit irreversible anodic processes. acs.org The efficiency of polymerization can be assessed by comparing the total cathodic charge passed during the electropolymerization to the anodic charge of the resulting electroactive polymer film.

| Complex | Polymerization Method | Result |

| [Ru(5,5′-dvbpy)(bpy)2]2+ | Reductive Electropolymerization | Successful deposition of stable, adherent films. acs.org |

| [Ru(4,4′-dvbpy)(bpy)2]2+ | Reductive Electropolymerization | Does not polymerize under the same conditions. acs.org |

| [Ir(5,5′-dvbpy)(ppy)2]+ | Reductive Electropolymerization | Polymerization occurs, but films show an irreversible anodic process. acs.org |

| [Re(5,5′-dvbpy)(CO)3Cl] | Reductive Electropolymerization | Does not polymerize under the same conditions. acs.org |

Formation of Stable and Adherent Polymeric Films on Electrode Surfaces

A key advantage of reductive electropolymerization of vinyl-bipyridine complexes is the ability to form polymeric films that are both stable and strongly adherent to the electrode substrate. acs.org These films, once formed, demonstrate well-defined and persistent redox processes, making them suitable for applications requiring robust, electroactive surfaces. acs.org The process allows for the creation of modified electrodes where the polymer layer remains intact during subsequent electrochemical cycling in a clean electrolyte solution. nih.gov

The stability of these films is crucial for their function in devices such as sensors or electrocatalytic systems. The adherence ensures a good electrical connection between the polymer and the electrode, which is essential for efficient charge transfer. The technique has been used to deposit films on various conductive surfaces, including glassy carbon and fluorine-doped tin oxide (FTO) electrodes. nih.gov

Characterization Techniques for Polymeric Films (e.g., FTIR, SEM)

A suite of analytical techniques is employed to characterize the polymeric films formed from this compound and its derivatives. These methods confirm the successful polymerization and provide insight into the film's structure and morphology.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the polymerization process by identifying changes in chemical bonds. acs.org During the polymerization of vinyl-containing monomers, the characteristic vibration bands of the vinyl group diminish or disappear, indicating its consumption in the formation of the polymer backbone. nih.gov The appearance or growth of other bands can also provide information about the polymer structure. researchgate.net

Scanning Electron Microscopy (SEM): SEM is utilized to investigate the surface morphology of the polymeric films. acs.org SEM images can reveal details about the film's homogeneity, texture, and the presence of any structural features like pores or channels. mdpi.com For example, in studies of poly(vinyl chloride) films, SEM has been used to observe surface irregularities and particle sizes, providing information on how additives or irradiation affect the surface structure. nih.gov

These characterization techniques are often used in conjunction to provide a comprehensive understanding of the synthesized polymeric films. acs.org

Charge Transport and Diffusion in Polymeric Architectures

The electrochemical behavior of polymeric films derived from vinyl-bipyridine is governed by charge transport and diffusion processes within the polymer matrix. When the polymer film is on an electrode surface, redox switching requires both electron transport (electron hopping between redox sites) and ion transport (diffusion of counter-ions from the electrolyte to maintain charge neutrality). dcu.ie

The rate of charge transport can be quantified by an apparent diffusion coefficient (Dapp). acs.org The architecture of the polymer significantly influences this parameter. For instance, films made from complexes with a higher number of polymerizable ligands, such as [Ru(5,5′-dvbpy)3]2+, exhibit a greater degree of entanglement. acs.org This increased entanglement can lead to larger charge-trapping currents and smaller apparent diffusion constants compared to films with less cross-linking. acs.org The properties are also affected by the electrolyte composition and the degree of polymer swelling, which influences the ease of mass transfer for ions and solvent molecules. dcu.ie

| Polymeric Film Precursor | Key Structural Feature | Effect on Polymeric Film |

| [Ru(5,5′-dvbpy)(bpy)2]2+ | One polymerizable ligand | Baseline charge transport properties. acs.org |

| [Ru(5,5′-dvbpy)2(bpy)]2+ | Two polymerizable ligands | Increased entanglement, smaller Dapp. acs.org |

| [Ru(5,5′-dvbpy)3]2+ | Three polymerizable ligands | Highest degree of entanglement, largest charge-trapping, smallest Dapp. acs.org |

Hybrid Organic-Inorganic Polymer Composites

Hybrid organic-inorganic polymer composites are materials that combine the properties of both organic polymers and inorganic materials. Polymers based on vinylpyridine, including those derived from this compound, can be used to create such composites. jmaterenvironsci.com These materials are synthesized by establishing specific interactions at the interface between the organic and inorganic phases. jmaterenvironsci.comrsc.org

One common approach is the deposition of the polymer onto the surface of an inorganic material, such as mica, silica (B1680970), or metal oxides like TiO2. jmaterenvironsci.commdpi.com For example, poly(4-vinylpyridine) has been adsorbed onto mica platelets, which are alumino-silicate minerals with a negatively charged crystalline structure. jmaterenvironsci.com The polymer modifies the interfacial properties of the inorganic filler. In another method, in situ emulsion polymerization can be used to synthesize composite particles, such as SiO2/poly(methyl methacrylate), where the polymer chains are grafted onto the surface of the silica particles. mdpi.com The resulting composites can exhibit various morphologies, including core-shell or raspberry-like structures, depending on the synthesis conditions. mdpi.com These hybrid materials often possess enhanced thermal or mechanical properties compared to the individual components. rsc.org

Tailoring End-Group Functionalities in Functionalized Polymers

Controlling the functionality at the ends of polymer chains is a powerful strategy for creating well-defined macromolecular architectures and advanced materials. nih.govmdpi.com For polymers synthesized from vinyl monomers, techniques like controlled radical polymerization can be employed to produce polymers with specific end-groups. acs.org

One such method is Atom Transfer Radical Polymerization (ATRP), which enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com By using a specific initiator, a desired functional group can be installed at one end of the polymer chain. Another approach involves using terminating agents to end-functionalize living polymer chains. nih.gov For instance, in Ring-Opening Metathesis Polymerization (ROMP), specially designed terminating agents can be introduced to quench the polymerization and attach a reactive group, such as an activated ester, to the chain-end. nih.gov This reactive end-group can then be used for subsequent modifications, such as attaching fluorescent dyes or coupling the polymer to a surface. nih.govrug.nl This level of control allows for the precise design of polymers for specific applications. mdpi.com

Catalytic Applications of 5 Vinyl 2,2 Bipyridine Metal Complexes

Homogeneous and Heterogeneous Catalysis

Metal complexes of 5-vinyl-2,2'-bipyridine are pivotal in both homogeneous and heterogeneous catalysis. In homogeneous systems, the catalytic activity of these complexes is influenced by the nature of the metal center and the steric and electronic properties of the ancillary ligands. The vinyl group in the 5-vbpy ligand can be strategically utilized to tune these properties.

The true innovation of this compound lies in its application in heterogeneous catalysis. The vinyl moiety serves as a reactive handle for the immobilization of the catalyst, which is crucial for catalyst recovery, reusability, and the prevention of product contamination. This immobilization can be achieved through polymerization of the vinyl group or by grafting the ligand onto a solid support. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. For instance, iron complexes bearing bipyridine ligands have been successfully immobilized on silica (B1680970), demonstrating the potential for creating robust heterogeneous catalysts for various reactions, including olefin polymerization.

Electrocatalysis and Photocatalysis

Complexes of this compound have shown significant promise in the fields of electrocatalysis and photocatalysis, particularly in the context of renewable energy and sustainable chemical synthesis. The electropolymerization of metal complexes containing vinyl-bipyridine ligands onto electrode surfaces is a common strategy to create modified electrodes with catalytic activity. These polymer films can facilitate multi-electron transfer processes that are essential for various electrocatalytic reactions.

In photocatalysis, ruthenium and iridium complexes with bipyridine-based ligands are well-known for their ability to absorb visible light and initiate photochemical reactions. The incorporation of a vinyl group allows for the creation of polymeric photosensitizers or their attachment to semiconductor materials. This is particularly advantageous for applications such as photocatalytic hydrogen evolution and carbon dioxide reduction, where the spatial proximity of the photosensitizer and the catalytic center can enhance the efficiency of electron transfer processes. For example, macromolecular rhenium-ruthenium complexes based on poly(vinyl bipyridine) have been developed for the photocatalytic conversion of CO2.

Oxidation Reactions (e.g., Alkanes, Alcohols)

Metal complexes featuring bipyridine ligands are effective catalysts for a variety of oxidation reactions, including the challenging oxidation of alkanes and the selective oxidation of alcohols. While specific studies focusing solely on this compound are part of a broader research area, the principles of catalysis by bipyridine complexes are directly applicable. The vinyl group offers a means to heterogenize these catalysts, which can be particularly beneficial in oxidation reactions where catalyst stability and separation can be challenging.

For instance, iridium-bipyridine complexes immobilized within organosilica nanotubes have demonstrated high activity and durability in the catalytic C-H oxidation of heterocycles and cycloalkanes. The immobilization prevents the aggregation of the catalyst and facilitates the transport of substrates and products. Similarly, the development of robust metal-organic frameworks (MOFs) with open 2,2'-bipyridine (B1663995) sites allows for the postsynthetic metalation to create single-site solid catalysts for various oxidative transformations.

Table 1: Examples of Bipyridine-Based Catalysts in Oxidation Reactions

| Catalyst Type | Metal Center | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Immobilized Iridium Complex | Iridium | Cycloalkanes | Alcohols/Ketones | Enhanced stability and recyclability |

| Bipyridine-based MOF | Various | Alcohols | Aldehydes/Ketones | Single-site catalysis |

Reduction Reactions (e.g., Water Oxidation, CO2 Reduction)

The reduction of water to hydrogen and the conversion of carbon dioxide into valuable chemical feedstocks are critical reactions for a sustainable energy future. Metal complexes of this compound are actively being explored for these applications. The ability to form robust, immobilized catalysts is a significant advantage in these multi-step catalytic cycles.

In the realm of CO2 reduction, rhenium and manganese complexes with bipyridine ligands are among the most studied electrocatalysts. The vinyl group on the bipyridine ligand allows for the covalent attachment of these molecular catalysts to electrode surfaces, leading to hybrid systems with improved performance. For instance, rhenium coordinating polyamides derived from bipyridine-5,5'-biscarboxylic acid have been synthesized and investigated for electrochemical CO2 reduction. Electropolymerized films of cobalt complexes with vinyl-terpyridine and vinyl-bipyridine ligands have also shown electrocatalytic activity for the reduction of CO2.

Table 2: Performance of Bipyridine-Based Catalysts in Reduction Reactions

| Catalyst System | Reaction | Key Performance Metric |

|---|---|---|

| Polymeric Re-Ru Complex | Photocatalytic CO2 Reduction | High photostability and activity |

| Immobilized Re(bpy) Complex | Electrocatalytic CO2 Reduction | High selectivity for CO |

| Ru-based photosensitizer with Co catalyst | Photocatalytic H2 Evolution | Enhanced turnover numbers |

Cross-Coupling Reactions (e.g., C-C bond formation)

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The performance of these catalysts is highly dependent on the nature of the supporting ligand. Bipyridine ligands have been shown to be effective in various nickel-catalyzed cross-electrophile coupling reactions. The introduction of substituents on the bipyridine ring can significantly impact the catalyst's activity and selectivity.

While research on the direct application of this compound in this context is emerging, the potential to create polymer-supported nickel catalysts for cross-coupling reactions is a promising area of investigation. Immobilization of the catalyst could facilitate its removal from the reaction mixture, which is particularly important in the synthesis of fine chemicals and pharmaceuticals where metal contamination is a concern. The electronic properties of the vinyl group can also influence the catalytic cycle.

Immobilization of Catalysts on Surfaces (e.g., Silicon, MOFs)

The covalent attachment of this compound-based catalysts to solid surfaces is a key strategy for developing robust and recyclable catalytic systems. Silicon surfaces, being a fundamental material in electronics and photovoltaics, are attractive supports for the immobilization of molecular catalysts for photoelectrochemical applications. Theoretical studies have explored the design of stable linkers for the attachment of bipyridine moieties to silicon(111) surfaces, aiming to create efficient photoelectrodes for reactions like hydrogen evolution.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that can be designed with specific functionalities. The incorporation of bipyridine units into the organic linkers of MOFs creates a platform for postsynthetic metalation, leading to single-site heterogeneous catalysts. These MOF-based catalysts can exhibit enhanced activity and stability compared to their homogeneous counterparts due to the isolation of the active sites within the porous framework. Bipyridine-based MOFs have been successfully used in various catalytic transformations, including C-H activation and cross-coupling reactions. nih.govrsc.org

Supramolecular Chemistry and Advanced Functional Materials Based on 5 Vinyl 2,2 Bipyridine

Design and Assembly of Supramolecular Architectures

The design and assembly of supramolecular architectures rely on the principles of molecular self-assembly, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, larger structures. 5-Vinyl-2,2'-bipyridine is an excellent candidate for this bottom-up approach due to its distinct functional domains. The bipyridine moiety provides a reliable metal-coordination site, which is a strong and directional interaction for building robust assemblies. The vinyl group offers a site for polymerization or post-assembly modification, allowing for the covalent capture and stabilization of the supramolecular architecture.

The assembly process is often directed by the coordination geometry of the chosen metal ion. For instance, tetrahedral or octahedral metal ions can direct the assembly of this compound ligands into three-dimensional structures. The stoichiometry of the metal and ligand, as well as the reaction conditions such as solvent and temperature, play a crucial role in determining the final architecture. The resulting supramolecular structures can range from discrete cages and capsules to extended polymeric chains and networks.

Construction of Metallosupramolecular Systems

Metallosupramolecular systems are a class of supramolecular assemblies where metal-ligand coordination is the primary driving force for assembly. This compound is a key ligand in the construction of these systems. The bipyridine unit acts as a ditopic ligand, capable of chelating to a metal center, thereby forming a stable five-membered ring. This strong and predictable coordination allows for the precise construction of complex architectures.

The vinyl group on the bipyridine scaffold introduces an additional layer of functionality. It can be used to link the metallosupramolecular units into larger assemblies or to attach them to surfaces. For example, polymerization of the vinyl groups after the formation of a metallosupramolecular complex can lead to the formation of robust, cross-linked materials with interesting optical or catalytic properties. The choice of the metal ion influences the photophysical and electrochemical properties of the resulting metallosupramolecular system.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound, or its derivatives, as a linker or co-linker in MOFs allows for the introduction of specific functionalities. The bipyridine unit can either be part of the primary framework, coordinating to the metal nodes, or it can be a pendant group available for post-synthetic modification. nih.gov

When used as a primary linker, the geometry of the bipyridine and the coordination preference of the metal ion dictate the topology of the resulting MOF. nih.gov The vinyl group provides a reactive handle for post-synthetic modification, enabling the covalent attachment of other functional molecules or the polymerization of the framework to enhance its stability and mechanical properties. This functionalization can be used to tune the pore environment of the MOF for specific applications such as gas storage, separation, and catalysis. For example, MOFs containing bipyridine units have been functionalized with metal salts to create secondary metal sites, enhancing their performance in capturing toxic gases like hydrogen sulfide.

| MOF System | Metal Node | Bipyridine-based Linker | Key Feature | Application |

| UiO-67 type | Zr | 2,2′-Bipyridine-5,5′-dicarboxylic acid | Post-synthetic metalation | Gas capture |

| Mn-based MOF | Mn(II) | 2,2′-Bipyridyl derivatives | Modulated topology | Adsorption, Magnetism |

Development of Optoelectronic and Photonic Devices

The unique photophysical properties of metal complexes derived from 2,2'-bipyridine (B1663995) and its derivatives make them promising materials for optoelectronic and photonic applications. The vinyl group in this compound allows for its incorporation into polymeric or organic materials used in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

In OLEDs, iridium(III) complexes with bipyridine-based ligands can act as highly efficient phosphorescent emitters. rsc.org The vinyl group can be used to copolymerize the complex into the emissive layer, preventing phase separation and improving device stability. The electronic properties of the bipyridine ligand can be tuned to achieve emission at different wavelengths. For instance, phenyl substitution at the 5'-position of the bipyridine ring in iridium(III) complexes has been shown to yield intense sky-blue phosphorescent emission with high quantum efficiencies. rsc.org

In DSSCs, ruthenium(II) complexes containing bipyridine ligands are widely used as photosensitizers. nih.gov The vinyl group can serve as an anchor to immobilize the complex on the semiconductor surface or to integrate it into a polymer-based electrolyte. 2,2'-Bipyridine itself has also been used as an electrolyte additive in DSSCs, where it has been shown to reduce the thermal degradation of the ruthenium dye compared to commonly used additives. ruc.dkresearchgate.net